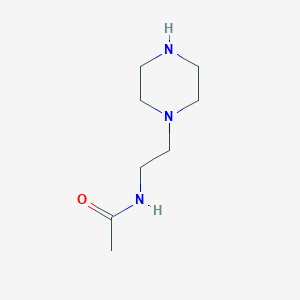

N-(2-Piperazin-1-ylethyl)acetamide

Descripción general

Descripción

N-(2-Piperazin-1-ylethyl)acetamide is a chemical compound with a piperazine ring structure. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Piperazin-1-ylethyl)acetamide typically involves the reaction of piperazine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Análisis De Reacciones Químicas

Substitution Reactions

The piperazine ring undergoes nucleophilic substitution, particularly at the nitrogen atoms. Key examples include:

Halogen Displacement

- Reaction : Substitution of chloro groups in N-(2-chloroethyl)acetamide derivatives with piperazine.

Sulfonylation

Alkylation

The piperazine nitrogen participates in alkylation with alkyl halides or epoxides:

Industrial-Scale Alkylation

Methylation

Acylation

The acetamide group undergoes acylation to form derivatives with enhanced pharmacological profiles:

Acetyl Transfer

N-Oxidation

Reduction

- Reagents : Sodium borohydride (NaBH₄).

- Product : Secondary amine derivatives, such as N-(2-piperazin-1-ylethyl)ethanol.

Coordination Chemistry

Piperazine acts as a ligand in metal complexes:

- Example : Cadmium(II) complexes with piperazine-based Schiff bases exhibit unique catalytic properties .

Biological Relevance

Derivatives of N-(2-Piperazin-1-ylethyl)acetamide demonstrate diverse bioactivities:

- Anticancer : Induces apoptosis in CAL-27 and SCC09 cell lines via G0/G1 phase arrest .

- Antipsychotic : Modulates dopamine D₂ and serotonin 5-HT₂A receptors (e.g., compound PA2 ) .

- Antifungal/Anthelmintic : Sulfonamide derivatives (e.g., 6c ) show EC₅₀ values comparable to fluconazole .

Stability and Reactivity

Aplicaciones Científicas De Investigación

Pharmacological Applications

The piperazine moiety in N-(2-Piperazin-1-ylethyl)acetamide is associated with various pharmacological properties. Research indicates that compounds containing piperazine structures often exhibit significant interactions with neurotransmitter receptors, making them valuable in treating central nervous system disorders. Key applications include:

- Anticonvulsant Activity : Several derivatives of piperazine have been synthesized and evaluated for their anticonvulsant properties. For instance, studies on N-(2-phenyl)-2-(4-phenylpiperazin-1-yl)acetamide derivatives showed promising results in animal models of epilepsy, indicating their potential as new antiepileptic drugs (AEDs) .

- Antidepressant Effects : Piperazine derivatives have been linked to antidepressant activity, showcasing their ability to modulate neurotransmitter systems involved in mood regulation .

- Antimicrobial Properties : The compound has also demonstrated antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .

Synthesis of Derivatives

The synthesis of this compound typically involves the reaction of piperazine with acetic anhydride or acetyl chloride. This process allows for the creation of various derivatives with enhanced biological activities. The structural modifications can lead to compounds with improved pharmacokinetic properties and selectivity for specific biological targets.

Table 1: Comparison of Piperazine Derivatives

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(2-Phenoxy-N-(2-Piperazin-1-yethyl)-acetamide | Contains a phenoxy group | Potentially different receptor interactions |

| N-(2-Piperazin-1-yethyl)-2-chloroacetamide | Chlorine substituent on acetamide | May exhibit different pharmacokinetic properties |

| N-(3-methylphenyl)-2-(4-methylpiperazin-1-yloxy)acetamide | Includes a methyl group on the phenyl | Altered lipophilicity affecting bioavailability |

This table illustrates how variations in the chemical structure can influence the biological activity of the compounds derived from this compound.

Pharmaceutical Intermediate

This compound serves as an important pharmaceutical intermediate in the synthesis of various drug candidates. It has been utilized in the preparation of 1-(1,2-disubstituted piperidinyl)-4-substituted piperazine derivatives, which are useful as substance P antagonists—compounds that may play a role in pain management and neurogenic inflammation .

Case Studies and Research Findings

Research has highlighted the efficacy of piperazine derivatives in various therapeutic contexts:

- A study published in Pharmacology Biochemistry and Behavior evaluated multiple derivatives for their anticonvulsant activity using animal models. The findings indicated that certain compounds exhibited significant protective effects against induced seizures, suggesting their potential as effective AEDs .

- Another investigation focused on the synthesis and biological screening of benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide (T2288). These derivatives demonstrated broad-spectrum pharmacological activities including anti-inflammatory and anticancer effects .

Mecanismo De Acción

The mechanism of action of N-(2-Piperazin-1-ylethyl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a ligand for certain receptors, modulating their activity. The compound can inhibit enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Phenoxy-N-(2-Piperazin-1-yl-ethyl)-acetamide

- N-(2-Piperazin-1-ylethyl)-2-chloroacetamide

- N-(2-Piperazin-1-ylethyl)-2-oxoacetamide

Uniqueness

N-(2-Piperazin-1-ylethyl)acetamide is unique due to its specific piperazine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific applications in drug design and research .

Actividad Biológica

N-(2-Piperazin-1-ylethyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

1. Synthesis of this compound

This compound can be synthesized through various methods, including the Ugi four-component reaction. This reaction allows for the efficient formation of amides and has been explored in the context of synthesizing piperazine derivatives with enhanced biological activity . The general synthetic route involves:

- Starting Materials : Piperazine, acetic anhydride, and various aryl or alkyl amines.

- Reaction Conditions : Typically performed under mild conditions with the use of solvents like ethanol or methanol.

2. Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as an anticancer agent, anticonvulsant, and BACE1 inhibitor.

2.1 Anticancer Activity

Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example:

- Cell Lines Tested : CAL-27 (tongue cancer), SCC09 (oral squamous cell carcinoma).

- Mechanism : Induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Table 1 summarizes the cytotoxic activity of selected derivatives:

| Compound | IC50 (μM) | Cell Line | Mechanism |

|---|---|---|---|

| 5a | 16.2 | CAL-27 | Apoptosis induction |

| 5c | 17.0 | SCC09 | Cell cycle arrest |

| 10f | 31.5 | CAL-27 | G0/G1 phase arrest |

These findings suggest that modifications to the piperazine moiety can enhance anticancer properties .

2.2 Anticonvulsant Activity

This compound derivatives have also been evaluated for their anticonvulsant properties in animal models. The study demonstrated that:

- Active Compounds : Several derivatives showed significant protection against seizures.

Table 2 details the anticonvulsant activity based on lipophilicity:

| Compound | Lipophilicity (clogP) | Efficacy at 4h | Efficacy at 0.5h |

|---|---|---|---|

| 14 | 3.5 | High | Moderate |

| 16 | 4.0 | Moderate | Low |

| 24 | 2.0 | Low | High |

Higher lipophilicity correlated with increased efficacy, suggesting that these compounds may have better CNS penetration .

2.3 BACE1 Inhibition

The compound has shown promise as a β-secretase (BACE1) inhibitor, which is crucial in Alzheimer's disease research:

- Inhibition Assay : FRET-based assays indicated significant inhibition at concentrations of 10 and 40 µM.

Table 3 lists the BACE1 inhibitory activity of various derivatives:

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 14 | 10 | Hydrogen bonding interactions |

| Other Derivatives | Varies | Binding to active site pockets |

This highlights the potential for this compound in developing therapeutic agents for neurodegenerative diseases .

3. Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

Case Study: Anticancer Activity

A study published in PMC demonstrated that specific derivatives significantly reduced cell viability in tongue cancer cells by inducing apoptosis through modulation of Bax/BcL2 expression levels .

Case Study: Anticonvulsant Properties

Another investigation revealed that certain piperazine derivatives exhibited anticonvulsant effects comparable to standard medications like phenytoin, indicating their potential as alternative treatments for epilepsy .

Propiedades

IUPAC Name |

N-(2-piperazin-1-ylethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O/c1-8(12)10-4-7-11-5-2-9-3-6-11/h9H,2-7H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPSRIHVLKNYNAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90633583 | |

| Record name | N-[2-(Piperazin-1-yl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178244-38-7 | |

| Record name | N-[2-(Piperazin-1-yl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.